Methyl 2-[2-(2-chlorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Description
Methyl 2-[2-(2-chlorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate is a heterocyclic compound featuring a benzothiazole core substituted with a sulfamoyl group at position 6, a 2-chlorobenzoyl imino moiety at position 2, and a methyl acetate group at position 2. The benzothiazole scaffold is notable for its role in bioactive molecules, often contributing to metabolic stability and target binding .
Properties
IUPAC Name |
methyl 2-[2-(2-chlorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O5S2/c1-26-15(22)9-21-13-7-6-10(28(19,24)25)8-14(13)27-17(21)20-16(23)11-4-2-3-5-12(11)18/h2-8H,9H2,1H3,(H2,19,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQRCWEOLQGBGHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl 2-[2-(2-chlorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized through the cyclization of 2-aminothiophenol with a suitable carbonyl compound.
Introduction of the Chlorobenzoyl Group: The chlorobenzoyl group is introduced via acylation reactions using 2-chlorobenzoyl chloride.
Addition of the Sulfamoyl Group: The sulfamoyl group is added through sulfonation reactions using sulfamoyl chloride.
Esterification: The final step involves the esterification of the intermediate compound with methanol to form the methyl ester.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure efficient synthesis.
Chemical Reactions Analysis
Methyl 2-[2-(2-chlorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imino and carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions to drive the reactions to completion.
Scientific Research Applications
Methyl 2-[2-(2-chlorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: This compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials, including dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of Methyl 2-[2-(2-chlorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound’s structural features allow it to bind to enzymes and receptors, modulating their activity. For example, the benzothiazole ring can interact with DNA or proteins, affecting cellular processes such as replication and transcription. The sulfamoyl group may inhibit enzymes involved in metabolic pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonylurea Herbicides
The sulfamoyl group in the target compound is structurally analogous to sulfonylurea herbicides, such as metsulfuron methyl ester and ethametsulfuron methyl ester , which inhibit acetolactate synthase (ALS) in plants . Key differences include:
Chlorobenzoyl Derivatives
The 2-chlorobenzoyl group in the target compound is shared with herbicides like chlorophacinone (a rodenticide) and tridiphane (a herbicide synergist) . Differences in toxicity and mode of action arise from the functional groups adjacent to the chlorobenzoyl moiety:
Peptide-Based Chlorobenzoyl Compounds
Compounds like N-[N-(2-chlorobenzoyl)-L-tyrosyl]-L-phenylalanine methyl ester () share the 2-chlorobenzoyl group but are peptide derivatives with applications in medicinal chemistry . The target compound’s benzothiazole and sulfamoyl groups likely confer greater resistance to enzymatic hydrolysis compared to peptide bonds, making it more suitable for environmental applications .
Functional and Crystallographic Insights
The sulfamoyl group (–SO₂NH₂) in the target compound can participate in hydrogen bonding, a critical factor in crystal packing and molecular recognition . In contrast, triazine-based herbicides rely on π-π stacking for crystal stability .
Crystallographic tools like SHELXL and ORTEP-3 () would be essential for resolving the compound’s 3D structure, particularly to confirm the imino group’s geometry and hydrogen-bonding patterns .
Biological Activity
Methyl 2-[2-(2-chlorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological activity, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C17H14ClN3O5S2
- Molecular Weight : 439.89 g/mol
- CAS Number : 887205-65-4
- Purity : Typically ≥95% .
Synthesis
The synthesis of this compound generally involves several steps:
- Formation of the Intermediate : The reaction of 2-amino-benzenesulfonamide with 2-chlorobenzoyl chloride to form a sulfonamide intermediate.
- Acetylation : The intermediate is then treated with methyl acetate under basic conditions to yield the final product.
- Purification : The compound is purified using techniques such as recrystallization or chromatography.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor activity. For instance:
- In vitro studies demonstrated that certain benzothiazole derivatives can inhibit the proliferation of cancer cells, with IC50 values ranging from 6.26 to 20.46 μM depending on the cell line and assay format used .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties, which have been investigated in various studies:
- Minimum Inhibitory Concentrations (MIC) for related compounds have shown activity against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial efficacy .
Study on Anticancer Properties
A study published in PMC evaluated the anticancer effects of similar compounds on various cancer cell lines, including lung (HCC827), breast (MCF7), and prostate cancer cells (PC3). The results indicated that these compounds could significantly reduce cell viability at micromolar concentrations .
| Cell Line | IC50 Value (μM) |
|---|---|
| HCC827 | 6.26 ± 0.33 |
| MCF7 | Not specified |
| PC3 | Not specified |
Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of benzothiazole derivatives showed that certain compounds had MIC values lower than those for standard antibiotics against Escherichia coli and Staphylococcus aureus .
| Bacterial Strain | MIC Value (μg/mL) |
|---|---|
| E. coli | 32 |
| S. aureus | 16 |
The proposed mechanism of action for this compound includes:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in tumor growth or bacterial metabolism.
- Cell Cycle Arrest : By interacting with cellular pathways, it can induce apoptosis in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
